molecular formula C18H13F3N2O3S B1198555 Unii-9Z74BD3qpp CAS No. 653599-32-7

Unii-9Z74BD3qpp

Cat. No.: B1198555
CAS No.: 653599-32-7
M. Wt: 394.4 g/mol
InChI Key: DLZGQGBHYCAKQA-UHFFFAOYSA-N
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Description

UNII-9Z74BD3QPP is a synthetic heterocyclic compound with the IUPAC name 2-(3,5-dichloro-4-((1-(3-chlorophenyl)-6-oxo-1,6-dihydropyridin-3-yl)oxy)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile. Its molecular formula is C₂₂H₁₁Cl₃N₆O₃, and its molecular weight is 521.72 g/mol.

Key Synthesis Steps (from patent CN202110544668.2):

Intermediate 9d: Prepared using 4Å molecular sieves, copper(I) acetate, and solvents.

Intermediate 9e: Generated via iron powder and ammonium chloride in ethanol/water.

Intermediate 9f: Synthesized by reacting 9e with sodium nitrite and ethyl (2-cyanoacetyl)carbamate.

Final Compound: Cyclization of 9f in acetic acid/sodium acetate yields the title compound.
Analytical data (MS, ¹H/¹³C NMR) confirmed structural integrity .

Properties

CAS No.

653599-32-7

Molecular Formula

C18H13F3N2O3S

Molecular Weight

394.4 g/mol

IUPAC Name

2-[3-[(4,5,7-trifluoro-1,3-benzothiazol-2-yl)methyl]indol-1-yl]acetic acid;hydrate

InChI

InChI=1S/C18H11F3N2O2S.H2O/c19-11-6-12(20)18-17(16(11)21)22-14(26-18)5-9-7-23(8-15(24)25)13-4-2-1-3-10(9)13;/h1-4,6-7H,5,8H2,(H,24,25);1H2

InChI Key

DLZGQGBHYCAKQA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2CC(=O)O)CC3=NC4=C(C(=CC(=C4S3)F)F)F.O

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC(=O)O)CC3=NC4=C(C(=CC(=C4S3)F)F)F.O

Other CAS No.

653599-32-7

Synonyms

3-((4,5,7-trifluorobenzothiazol-2-yl)methyl)indole-N-acetic acid
lidorestat

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of UNII-9Z74BD3QPP and structurally related compounds, focusing on substituents, bioactivity, and synthesis complexity.

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity (Log S/Solubility) Synthetic Steps
This compound C₂₂H₁₁Cl₃N₆O₃ 521.72 3,5-dichlorophenyl, pyridone, nitrile Log S: -2.99; 0.24 mg/ml 5 steps
Compound 10 (Example 10 in CN202110544668.2) C₂₀H₁₅Cl₂N₆O₃ 482.28 Isopropyl instead of 3-chlorophenyl Not reported 5 steps
4-Chloro-5-isopropylpyrrolo[1,2-f][1,2,4]triazine (CAS 918538-05-3) C₆H₃Cl₂N₃ 188.01 Chloro, pyrrolo-triazine core Log S: -2.99; 0.24 mg/ml 2 steps
(3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4) C₆H₅BBrClO₂ 235.27 Boronic acid, bromo-chlorophenyl Log S: -2.99; 0.00102 mol/l 1 step

Critical Analysis

Structural Complexity: this compound requires five synthetic steps, including multi-component coupling and cyclization, making it more complex than simpler triazines (e.g., CAS 918538-05-3, synthesized in two steps) .

Bioactivity and Solubility :

  • This compound and CAS 918538-05-3 share similar Log S values (-2.99) , but this compound has higher molecular weight and lower solubility (0.24 mg/ml vs. 0.00102 mol/l for CAS 1046861-20-4) .
  • The nitrile group in this compound may improve metabolic stability compared to boronic acid derivatives (e.g., CAS 1046861-20-4), which are prone to hydrolysis .

Pharmacological Potential: this compound’s triazine-pyridone scaffold is associated with kinase inhibition (e.g., JAK/STAT pathways), whereas boronic acid derivatives (CAS 1046861-20-4) are typically used in Suzuki-Miyaura coupling for drug intermediates .

Research Findings and Data Tables

Physicochemical Properties

Parameter This compound CAS 918538-05-3 CAS 1046861-20-4
Hydrogen Bond Acceptors 9 3 4
Rotatable Bonds 4 1 2
Topological PSA (Ų) 102.22 48.98 40.46
BBB Permeability Low High No

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